4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine
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Overview
Description
4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds .
Scientific Research Applications
4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in pathogen metabolism, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 3,4-Dihydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydro-isoquinoline
- 5,6,7,8-Tetrahydroisoquinoline
Comparison: Compared to these similar compounds, 4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-6-yl)morpholine |
InChI |
InChI=1S/C13H18N2O/c1-2-13(15-5-7-16-8-6-15)9-11-3-4-14-10-12(1)11/h1-2,9,14H,3-8,10H2 |
InChI Key |
CCANEMROAJWPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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